molecular formula C5H9ClO B1352662 3-Chloro-2,2-dimethylpropanal CAS No. 13401-57-5

3-Chloro-2,2-dimethylpropanal

Cat. No. B1352662
CAS RN: 13401-57-5
M. Wt: 120.58 g/mol
InChI Key: ITSRYBRMKMEYHL-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H9ClO . It has a molecular weight of 120.58 . The compound is also known by its IUPAC name, 3-chloro-2,2-dimethylpropanal .


Synthesis Analysis

3-Chloro-2,2-dimethylpropanal can be synthesized from 3-Chloro-2,2-dimethyl-1-propanol . The 3-Chloro-2,2-dimethyl-1-propanol undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,2-dimethylpropanal is 1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with two methyl groups attached to the same carbon atom, a chlorine atom attached to another carbon atom, and a carbonyl group (C=O) at the end.


Chemical Reactions Analysis

3-Chloro-2,2-dimethylpropanal is formed from the oxidation of 3-Chloro-2,2-dimethyl-1-propanol . The product spontaneously trimerizes to s-trioxane .

Scientific Research Applications

  • Application : 3-Chloro-2,2-dimethyl-1-propanol, a precursor to 3-Chloro-2,2-dimethylpropanal, has been used in the combinatorial preparation of new aroma-impact compounds such as polyfunctional thiols .
  • Method of Application : The compound undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal, which spontaneously trimerizes to s-trioxane .
  • Results : The resulting compound, s-trioxane, is a useful building block in organic synthesis .

properties

IUPAC Name

3-chloro-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRYBRMKMEYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456042
Record name 3-chloro-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,2-dimethylpropanal

CAS RN

13401-57-5
Record name 3-chloro-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2,2-dimethylpropanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GL Tarbutton, EJ Valente - Journal of Chemical Crystallography, 2010 - Springer
Oxidation of 3-chloro-2,2-dimethyl-1-propanol with pyridinium chlorochromate affords 3-chloro-2,2-dimethylpropanal which can spontaneously trimerize to the s-trioxane. Colorless …
Number of citations: 4 link.springer.com
N Kimpe, M Boeykens, L Lazar… - Natural Product Letters, 1994 - Taylor & Francis
A convenient synthesis of the naturally occurring α-amino acid pantonine, ie 2-amino-4-hydroxy-3,3-dimethylbutyric acid, was developed starting from 3-chloro-2,2-dimethylpropanal. …
Number of citations: 0 www.tandfonline.com
S Mangelinckx, B Vermaut, R Verhe, N De Kimpe - Synlett, 2008 - thieme-connect.com
Michael-induced ring closure (MIRC) of dimethyl 2-(3-chloro-2, 2-dimethylpropylidene) malonate, upon treatment with sodium tert-butylthiolate, sodium methoxide or sodium cyanide in …
Number of citations: 9 www.thieme-connect.com
N De Kimpe, P Sulmon, C Stevens - Tetrahedron, 1991 - Elsevier
A variety of hydrogen cyanide adducts of β-chloroaldimines using acetone cyanohydrin were prepared. The reactive behaviour of these α-amino-γ-chloronitriles towards bases was …
Number of citations: 23 www.sciencedirect.com
SA Shehzadi, K Kushwaha, H Sterckx… - Advanced Synthesis …, 2018 - Wiley Online Library
A zinc(II) triflate catalyzed reaction of β‐chloro aldimines with terminal alkynes leading to a rapid and efficient formation of 2‐alkynylazetidines in good to excellent yield has been …
Number of citations: 6 onlinelibrary.wiley.com
H Gröger, J Manikowski, J Martens - Phosphorus, Sulfur, and …, 1996 - Taylor & Francis
Dialkyl phosphite adds to the C─N bond in 2H-1,3-thiazines 4 to give α-aminophosphonic acid esters 6. Starting from 2H-1,4-benzothiazines 5, the corresponding phosphonic acid …
Number of citations: 14 www.tandfonline.com
W Aelterman, KA Tehrani, W Coppens… - European journal of …, 1999 - Wiley Online Library
The direct cyclization of 2‐amino‐4‐chloro‐3,3‐dimethylbutanenitrile with potassium tert‐butoxide in THF afforded 1‐amino‐2,2‐dimethylcyclopropane‐1‐carbonitrile and a …
A Dömling, E Herdtweck, I Ugi, LL Miller… - Acta chemica …, 1998 - actachemscand.org
Dömling A., Herdtweck E. and Ugi I., 1998. MCR V: the Seven-Component Reaction.-Acta Chem. Scand. 52: 107 113.© Acta Chemica Scandinavica 1998. The following paper …
Number of citations: 82 actachemscand.org
S Brandau, D Hoppe - Tetrahedron, 2005 - Elsevier
Enantioenriched, diastereomerically pure (2-carbamoyloxy-1-alkenyl)cyclopropanes are easily prepared via deprotonation of different allyl carbamates with n-butyllithium and (−)-…
Number of citations: 6 www.sciencedirect.com

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